(3-Methylcyclobutyl)methanamine hydrochloride
Overview
Description
(3-Methylcyclobutyl)methanamine hydrochloride is a chemical compound with the CAS Number: 1445951-46-1 . It has a molecular weight of 135.64 . It is usually found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-methylcyclobutyl)methanamine hydrochloride . The InChI code for this compound is 1S/C6H13N.ClH/c1-5-2-6(3-5)4-7;/h5-6H,2-4,7H2,1H3;1H . This indicates that the compound consists of a cyclobutyl ring with a methyl group and a methanamine group attached .Physical And Chemical Properties Analysis
(3-Methylcyclobutyl)methanamine hydrochloride is a powder with a molecular weight of 135.64 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The use of (3-Methylcyclobutyl)methanamine hydrochloride in proteomics can help in the identification and quantification of proteins, as well as the analysis of their modifications and interactions .
Biochemical Assays
In biochemical assays, researchers can use this compound as a reagent or catalyst to drive specific chemical reactions. This is particularly useful in assays where the compound’s unique structure may interact with other molecules in a way that is beneficial for the assay’s outcome .
Molecular Biology Studies
Molecular biology studies often require compounds that can influence or indicate particular biological processes(3-Methylcyclobutyl)methanamine hydrochloride could be used to study enzyme kinetics, receptor-ligand interactions, and other cellular processes where small molecules play a role .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structure could be a key component in the creation of new compounds with potential applications in medicine, agriculture, or materials science .
Pharmacological Research
(3-Methylcyclobutyl)methanamine hydrochloride: may be used in pharmacological research to develop new drugs. Its structure could interact with biological targets, such as enzymes or receptors, leading to the discovery of new therapeutic agents .
Chemical Education
Educational institutions may use (3-Methylcyclobutyl)methanamine hydrochloride to demonstrate chemical principles and reactions to students. Its reactivity and properties can provide valuable lessons in organic chemistry courses .
Material Science
Finally, in material science, researchers can explore the use of (3-Methylcyclobutyl)methanamine hydrochloride in the development of new materials. Its chemical properties might influence the polymerization processes or the creation of novel composites with desired characteristics .
properties
IUPAC Name |
(3-methylcyclobutyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-2-6(3-5)4-7;/h5-6H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROIRQCOJJUVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylcyclobutyl)methanamine hydrochloride | |
CAS RN |
1445951-46-1 | |
Record name | 1-(3-methylcyclobutyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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